molecular formula C22H17BrN6O3 B2552097 1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1251584-53-8

1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B2552097
CAS RN: 1251584-53-8
M. Wt: 493.321
InChI Key: AXJZRWUKJTYUSI-UHFFFAOYSA-N
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Description

The compound 1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine is a derivative of pyrazolopyridine, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have potential as a bioactive molecule, possibly in the realm of anticoagulant drugs, similar to apixaban, which is also a pyrazolopyridine derivative.

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds involves the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines. In the case of the compound , the synthesis likely involves multiple steps, including the formation of an intermediate such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, which is an important intermediate in the synthesis of apixaban .

Molecular Structure Analysis

The molecular structure of the related intermediate has been characterized by X-ray powder diffraction, which provides precise measurements of the unit-cell dimensions and the angles between them. The reported data include unit-cell parameters a, b, c, α, β, γ, unit-cell volume V, Z-value, and space group P-1. These parameters are crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolopyridine derivatives can include the formation of Mannich bases, which are produced through a reaction with formaldehyde and piperidine. This suggests that the compound may also undergo similar reactions, which could be utilized in further chemical modifications to enhance its pharmacological properties .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, these properties would include solubility, melting point, and stability, which are important for the development of pharmaceutical drugs. The absence of detectable impurities in the related intermediate suggests a high purity level, which is desirable for pharmaceutical applications .

Scientific Research Applications

Cytochrome P450 Inhibition : Compounds with piperazine derivatives play a critical role in modulating the activity of Cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions in hepatic systems (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibition : Piperazine and related heterocyclic structures have been explored for their role in inhibiting Dipeptidyl Peptidase IV, a target for the treatment of type 2 diabetes mellitus, highlighting the relevance of such compounds in therapeutic applications (Mendieta et al., 2011).

DNA Interaction : The structural motifs similar to the one have been studied for their ability to bind with DNA, particularly in the context of minor groove binding, which is a pathway for the development of therapeutic agents (Issar & Kakkar, 2013).

Anticancer Activity : Compounds containing structural elements like pyrazolo[3,4-c]pyridine have been reviewed for their anticancer activities, particularly through inhibiting the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression (Moorthy et al., 2023).

Kinase Inhibition : The pyrazolo[3,4-b]pyridine core is recognized for its versatility in interacting with kinases, a class of enzymes critical in signaling pathways related to cancer and other diseases, suggesting a potential area of research for similar compounds (Wenglowsky, 2013).

properties

IUPAC Name

5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O3/c1-2-31-15-9-7-14(8-10-15)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)16-5-3-4-6-17(16)23/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJZRWUKJTYUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine

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